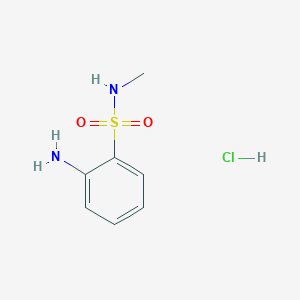

2-Amino-N-methylbenzenesulfonamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-5-3-2-4-6(7)8;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBCTQJSEIPMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Step

- A typical method starts with an aromatic compound such as p-nitrotoluene (para-nitrotoluene) or related derivatives.

- Chlorosulfonic acid is used as the sulfonating agent due to its high reactivity and selectivity.

- The reaction is conducted in an organic solvent such as chlorobenzene, dichloromethane, chloroform, or a mixture including carbon tetrachloride.

- Reaction conditions include temperatures ranging from 100 to 150 °C and stirring speeds between 800 and 1000 rpm to ensure thorough mixing and reaction completion.

- The weight ratio of aromatic substrate to chlorosulfonic acid is maintained around 1:1.2 to 1.5 to drive the reaction efficiently.

- Post-reaction, the mixture is treated with water (0.3-0.4 volumes relative to the organic solvent) and washed multiple times to remove excess chlorosulfonic acid and byproducts.

- The organic phase is then separated and concentrated to yield the sulfonyl chloride intermediate, e.g., 2-methyl-5-nitrobenzenesulfonyl chloride.

Amidation and Reduction Step

- The sulfonyl chloride intermediate undergoes hydrogenation reduction in a high-pressure hydrogenation kettle.

- Catalysts such as palladium on carbon (Pd/C), palladium hydroxide on carbon, or Raney nickel are employed for effective reduction of nitro groups to amino groups.

- Ammonia water serves dual roles as a hydrolyzing agent converting sulfonyl chloride to sulfonamide and as a partial solvent.

- Organic solvents such as methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile are used as co-solvents.

- Reaction conditions vary with temperature from 0 to 150 °C, pressure from 0.1 to 2.0 MPa, and duration from 3 to 24 hours.

- The weight ratio of nitrotoluene to catalyst to ammonia water is optimized between 1:0.001-0.005:5-8 to balance reaction rate and purity.

- After reaction completion, the mixture is washed repeatedly with water to remove impurities.

- Concentration and purification involve washing with ethanol, dissolving in triethylamine, further washing, and final concentration to isolate the target 2-amino-N-methylbenzenesulfonamide hydrochloride as a light yellow solid.

Purification

- Water washing effectively removes unreacted chlorosulfonic acid and other soluble impurities.

- Ethanol washing and triethylamine treatment help in removing organic impurities and improving product purity.

- Silica gel chromatography may be employed as an alternative purification step if necessary.

Data Table: Key Parameters in Preparation of this compound

| Step | Parameter | Range/Value | Notes |

|---|---|---|---|

| Sulfonation | Aromatic substrate:chlorosulfonic acid (wt ratio) | 1 : 1.2–1.5 | Ensures complete sulfonation |

| Solvent | Chlorobenzene, dichloromethane, chloroform, or CCl4/chlorobenzene mix | Organic solvent choice affects reaction rate and purity | |

| Temperature | 100–150 °C | Controls sulfonation efficiency | |

| Stirring speed | 800–1000 rpm | Ensures homogeneity | |

| Water addition for washing | 0.3–0.4 volume of organic solvent | Removes excess chlorosulfonic acid | |

| Hydrogenation | Catalyst | Pd/C, Pd(OH)2/C, Raney Ni | Catalyzes nitro reduction |

| Temperature | 0–150 °C | Influences reduction rate | |

| Pressure | 0.1–2.0 MPa | Hydrogen gas pressure | |

| Time | 3–24 hours | Reaction completeness | |

| Ammonia water | 5–8 times weight relative to substrate | Hydrolyzes sulfonyl chloride to sulfonamide | |

| Organic solvent | Methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, THF, acetonitrile | Co-solvent for hydrogenation | |

| Purification | Washing | Water, ethanol | Removes impurities |

| Additional purification | Triethylamine treatment, silica gel chromatography | Improves product purity |

Research Findings and Advantages

- The described method provides a short synthetic route with high product purity suitable for industrial scale-up.

- Use of chlorosulfonic acid allows rapid and selective sulfonation with minimal byproducts.

- Hydrogenation under controlled conditions with Pd/C or Raney Ni catalysts ensures efficient nitro group reduction with minimal side reactions.

- Ammonia water effectively converts sulfonyl chloride intermediates to sulfonamide, simplifying the process.

- Multiple washing steps ensure removal of residual reagents and byproducts, resulting in a light yellow solid product with high purity.

- The method is adaptable to various organic solvents and catalyst systems, offering flexibility in production.

Chemical Reactions Analysis

Diazotization and Cyclization Reactions

This compound participates in diazotization reactions under acidic conditions, forming intermediates that undergo cyclization to produce heterocyclic derivatives.

Key findings :

-

Treatment with tert-butyl nitrite in H₂SO₄/CH₂Cl₂ at 0°C generates a diazonium intermediate, which cyclizes to form 1,2,3-benzothiatriazine-1,1(2H)-dioxide (Table 1) .

-

Elevated temperatures (room temperature) lead to denitrogenation, yielding deaminated byproducts instead .

Table 1 : Reaction conditions and yields for cyclization

| Starting Material | Reagent | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-N-methylbenzenesulfonamide | tert-Butyl nitrite | H₂SO₄/CH₂Cl₂ | 0 | 3-Methyl-1,2,3-benzothiatriazine-1,1-dioxide | 51 |

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group undergoes nucleophilic substitution with amines or alcohols under basic conditions.

Example :

-

Reaction with 4-acetamidobenzenesulfonyl chloride in pyridine forms disubstituted sulfonamides, followed by deprotection to yield functionalized derivatives .

Mechanism :

-

Activation of the sulfonamide via proton abstraction.

-

Nucleophilic attack by the incoming amine/alkoxide.

Acid/Base-Mediated Hydrolysis

The compound is susceptible to hydrolysis in extreme pH conditions:

-

Acidic hydrolysis : Cleavage of the sulfonamide bond, releasing sulfonic acid and methylamine.

-

Basic hydrolysis : Degradation to 2-aminobenzenesulfonate and methylamine.

Stability Under Oxidative Conditions

Preliminary studies suggest sensitivity to strong oxidizers:

-

KMnO₄ in acidic media oxidizes the amino group to nitro, forming N-methyl-2-nitrobenzenesulfonamide .

-

CrO₃ may further oxidize the aromatic ring, though direct evidence for this compound is lacking.

Critical Reaction Considerations

-

Temperature control : Critical for preventing denitrogenation during diazotization .

-

Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance substitution kinetics at the sulfonamide group .

-

Steric effects : N-Methylation reduces reactivity compared to unsubstituted analogs, requiring harsher conditions .

Scientific Research Applications

Antibacterial Activity

AMBS-HCl is primarily noted for its antibacterial properties , which are characteristic of many sulfonamides. These compounds inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria. Research indicates that AMBS-HCl exhibits effectiveness against specific bacterial strains, making it a candidate for further development as an antibacterial agent .

Cancer Research

Recent studies have investigated the potential of AMBS-HCl derivatives in cancer therapy. For instance, compounds designed based on the sulfonamide structure have shown promise as dual inhibitors targeting both Bcr-Abl and histone deacetylases (HDACs). These inhibitors demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that AMBS-HCl could be a scaffold for developing new anticancer drugs .

Growth Promotion in Livestock

AMBS-HCl has been evaluated for its use as an additive in animal feed. Studies indicate that it can enhance growth rates and feed efficiency in poultry. In trials, chickens fed diets supplemented with AMBS-HCl showed improved weight gain compared to control groups, indicating its potential as a growth promoter in agricultural practices .

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, making it valuable in biochemical research. Studies have focused on its binding affinity with enzymes involved in bacterial metabolism. By mimicking substrates or inhibitors, AMBS-HCl can be used to investigate enzyme mechanisms and aid in drug design .

Mechanism of Action

2-Amino-N-methylbenzenesulfonamide hydrochloride is similar to other benzenesulfonamide derivatives, such as sulfanilamide and sulfamethoxazole. it has unique structural features that distinguish it from these compounds. For example, the presence of the N-methyl group in this compound contributes to its distinct chemical properties and biological activity.

Comparison with Similar Compounds

Sulfanilamide

Sulfamethoxazole

Sulfisoxazole

Sulfadiazine

Is there anything specific you would like to know more about regarding this compound?

Biological Activity

2-Amino-N-methylbenzenesulfonamide hydrochloride, also known as AMBS-HCl, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its antimicrobial properties, enzyme inhibition capabilities, and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 186.23 g/mol

- Structure : The compound features an amino group and a methyl group attached to the nitrogen atom of the benzenesulfonamide structure, enhancing its solubility and reactivity in biological systems.

Antimicrobial Activity

AMBS-HCl exhibits notable antimicrobial properties, primarily attributed to its sulfonamide structure. Sulfonamides are known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth.

- In vitro Studies : Research indicates that AMBS-HCl is effective against certain strains of bacteria, including those responsible for respiratory diseases in poultry. In one study, the compound was administered in feed at varying concentrations (0.025%, 0.05%, and 0.1%) to assess its impact on growth rates and feed conversion efficiency in chickens suffering from chronic respiratory disease (CRD). The results demonstrated significant improvements in weight gain and feed efficiency compared to control groups .

Anticancer Effects

Recent studies have explored the anticancer potential of AMBS-HCl and related compounds. These investigations have focused on the compound's ability to induce apoptosis in cancer cells.

- Cell Cycle Arrest : In vitro experiments indicated that derivatives of benzenesulfonamide, including AMBS-HCl, can arrest the cell cycle in the subG0 phase and induce mitochondrial membrane depolarization, suggesting a mechanism for triggering apoptosis .

- Caspase Activation : Notably, studies revealed that treatment with certain derivatives resulted in increased activity of caspases-8 and -9, which are critical mediators of the apoptotic pathway .

Summary of Findings

Case Studies

- Poultry Growth Study :

- Anticancer Investigation :

Q & A

Q. Table 1. Example Reaction Yields for Sulfonamide Derivatives

| Entry | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | 2a | 3(a’) | 75 | THF, RT, 24h |

| 2 | 2a | 3(a’’) | 78 | DMF, 60°C, 12h |

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Techniques :

- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm), methylamino group (δ 2.8–3.2 ppm), and sulfonamide (-SO2NH-) signals .

- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]+) matching the theoretical molecular weight (e.g., ~246 g/mol).

- Elemental Analysis : Ensure C, H, N, S, and Cl percentages align with calculated values (±0.3% tolerance) .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme Inhibition : Test carbonic anhydrase inhibition using a stopped-flow CO2 hydration assay (e.g., measure IC50 values against human isoforms CA I/II) .

- Antibacterial Screening : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains, comparing to sulfamethoxazole as a control .

Advanced: How can structure-activity relationships (SAR) guide derivative design to enhance potency?

Methodological Answer:

- Substituent Effects : Modify the benzene ring (e.g., electron-withdrawing groups at para positions enhance sulfonamide acidity, improving enzyme binding ).

- Side Chain Optimization : Introduce ethyl or cyclopropyl groups (as in ) to modulate lipophilicity and target interactions.

- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with CA II active sites, prioritizing derivatives with lower predicted ΔG values .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (pH, temperature, enzyme source) to minimize variability.

- Data Triangulation : Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

- Meta-Analysis : Compare datasets from structurally related sulfonamides (e.g., vs. 16) to identify trends in substituent effects.

Advanced: What strategies are effective for resolving racemic mixtures of sulfonamide derivatives?

Methodological Answer:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- Diastereomeric Salt Formation : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) and isolate via fractional crystallization .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Pd(II)/BINAP complexes) during key steps to favor a single enantiomer (see for analogous approaches) .

Advanced: How to investigate the mechanism of action at the molecular level?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CA II) to resolve binding interactions at atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Mutagenesis Studies : Engineer CA II mutants (e.g., Thr200Ala) to probe critical residues for inhibition .

Advanced: How to address stability issues under varying pH or temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-UV.

- pH Profiling : Assess solubility and stability in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 4–6 for sulfonamides) .

- Protective Formulations : Lyophilize with stabilizers (e.g., trehalose) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.